Product packaging for 4,6,7-Trifluoroindoline-2,3-dione(Cat. No.:CAS No. 1228009-48-0)

4,6,7-Trifluoroindoline-2,3-dione

Cat. No.: B7874591
CAS No.: 1228009-48-0
M. Wt: 201.10 g/mol
InChI Key: WQLHXKSIQYHIRB-UHFFFAOYSA-N
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Description

4,6,7-Trifluoroindoline-2,3-dione (CAS 1228009-48-0) is a fluorinated derivative of isatin, a privileged scaffold in medicinal chemistry. The strategic incorporation of three fluorine atoms at the 4, 6, and 7 positions significantly alters the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block for developing new bioactive compounds . Isatin cores are known to exhibit a wide range of biological activities, including anticancer, antidepressant, and antimicrobial effects, and serve as key intermediates in synthesizing more complex heterocyclic systems . This specific trifluoro-substituted analog is of particular interest in pharmaceutical research for the design of enzyme inhibitors, such as those targeting α-glucosidase and α-amylase for diabetes research, as well as in agrochemical research for creating novel active ingredients . With a molecular formula of C8H2F3NO2 and a molecular weight of 201.10 g/mol, it is supplied as a solid that should be stored sealed in a dry environment, ideally at 2-8°C . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H2F3NO2 B7874591 4,6,7-Trifluoroindoline-2,3-dione CAS No. 1228009-48-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6,7-trifluoro-1H-indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2F3NO2/c9-2-1-3(10)5(11)6-4(2)7(13)8(14)12-6/h1H,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQLHXKSIQYHIRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(C(=C1F)F)NC(=O)C2=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40734473
Record name 4,6,7-Trifluoro-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40734473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228009-48-0
Record name 4,6,7-Trifluoro-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40734473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4,6,7 Trifluoroindoline 2,3 Dione and Analogues

Retrosynthetic Analysis of the 4,6,7-Trifluoroindoline-2,3-dione Core

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.orgamazonaws.com This process helps in designing a logical and efficient synthetic route.

Disconnection Strategies for Indoline-2,3-dione Synthesis

The indoline-2,3-dione, or isatin (B1672199), core is a key structural motif in many biologically active compounds. medchemexpress.comnih.gov A common disconnection strategy for this scaffold involves breaking the C-N and C-C bonds of the heterocyclic ring. lkouniv.ac.inslideshare.net For the indoline-2,3-dione core, a primary disconnection is often made at the amide bond (C-N bond), leading to an ortho-substituted aniline (B41778) derivative. amazonaws.com Another key disconnection involves the C2-C3 bond, which can be conceptually formed from an oxidative cyclization of an appropriate precursor.

A general retrosynthetic analysis for an indoline-2,3-dione is shown below:

Retrosynthetic analysis of Indoline-2,3-dione

Figure 1: A general retrosynthetic analysis of the indoline-2,3-dione core. The analysis involves disconnection of the amide bond and subsequent disconnection to simpler aromatic precursors.

Functional Group Interconversions (FGI) in Retrosynthesis

Functional group interconversion (FGI) is a crucial aspect of retrosynthetic analysis where one functional group is converted into another to facilitate a key bond disconnection or to simplify the synthesis. ub.eduimperial.ac.uk In the context of this compound, FGI can be applied to introduce the fluorine atoms or to manipulate the groups that will ultimately form the dione (B5365651) functionality. For instance, a nitro group can be a precursor to an amino group through reduction, which is then used to form the indoline (B122111) ring. lkouniv.ac.in Similarly, the dione can be formed from the oxidation of an indole (B1671886) or an indolin-2-one.

Identification of Key Synthons and Synthetic Equivalents

Synthons are idealized fragments resulting from a disconnection, and synthetic equivalents are the real chemical reagents that correspond to these synthons. lkouniv.ac.in For the synthesis of this compound, key synthons would include a trifluorinated aniline fragment and a two-carbon unit bearing the dione functionality or its precursor.

Synthon Synthetic Equivalent
2-Amino-3,4,5-trifluorophenyl cation2-Nitro-3,4,5-trifluorotoluene
Dicarbonyl electrophileChloral (B1216628) hydrate (B1144303), Oxalyl chloride

Table 1: Key synthons and their corresponding synthetic equivalents for the synthesis of this compound.

Established Synthetic Routes to Indoline-2,3-diones with Fluorine Substitutionresearchgate.netnih.gov

Several methods have been developed for the synthesis of indoline-2,3-diones, which can be adapted for the preparation of their fluorinated analogues.

Cyclization Approaches for the Indoline Ring Systemnih.gov

The formation of the indoline ring is a critical step in the synthesis of indoline-2,3-diones. Common cyclization strategies include:

Sandmeyer Isatin Synthesis: This classic method involves the reaction of an aniline with chloral hydrate and hydroxylamine (B1172632) to form an isonitrosoacetanilide, which is then cyclized in the presence of a strong acid like sulfuric acid. researchgate.net

Stolle Synthesis: This approach involves the reaction of an aniline with an α-haloacyl halide or an oxalyl chloride, followed by a Friedel-Crafts cyclization.

Modern Catalytic Methods: More recent methods utilize transition metal catalysis, such as palladium-catalyzed cyclizations, to construct the indoline scaffold. nih.gov These methods often offer milder reaction conditions and greater functional group tolerance. encyclopedia.pub For instance, the aza-Heck cyclization allows for the preparation of various indoline scaffolds. nih.gov

A general scheme for the Sandmeyer isatin synthesis is depicted below:

Sandmeyer Isatin Synthesis

Figure 2: The Sandmeyer synthesis of isatin from aniline, chloral hydrate, and hydroxylamine.

Strategies for Introducing Fluorine Atoms into Heterocyclic Scaffoldstandfonline.com

The introduction of fluorine atoms into a heterocyclic system can be achieved at different stages of the synthesis. tandfonline.com The two main strategies are:

Using Fluorinated Starting Materials: This is the most straightforward approach, where the synthesis starts with a commercially available fluorinated precursor, such as a polyfluorinated aniline. nih.gov For the synthesis of this compound, 2,3,4,5-tetrafluoroaniline (B1294667) would be a logical starting material.

Late-Stage Fluorination: In this strategy, the fluorine atoms are introduced towards the end of the synthetic sequence. This can be challenging due to the need for regioselective fluorination methods. numberanalytics.com Electrophilic fluorinating agents like Selectfluor® can be used for this purpose. numberanalytics.com Nucleophilic fluorination, often utilizing fluoride (B91410) salts, is another common method. tandfonline.com

The choice of strategy depends on the availability of starting materials and the desired regiochemistry of fluorination. For polyfluorinated compounds like this compound, starting with a pre-fluorinated building block is generally more efficient.

Multicomponent Reactions (MCRs) in Indoline-2,3-dione Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all reactants, are highly valued for their efficiency and ability to rapidly generate molecular complexity. uc.pt The isatin scaffold is an excellent substrate for various MCRs, primarily due to the reactivity of its C3-ketone.

A prevalent class of isatin-based MCRs is the 1,3-dipolar cycloaddition of azomethine ylides. These ylides are typically generated in situ from the condensation of isatin with an α-amino acid, such as proline or sarcosine, which undergoes a spontaneous decarboxylation. The resulting dipole is then trapped by a dipolarophile to construct complex spirocyclic oxindole (B195798) systems. uevora.pt These reactions are often catalyzed and can yield intricate frameworks like spiropyrrolidine-oxindoles and spiro[indoline-pyrrolizin]-ones. uc.ptuevora.pt

While the literature is rich with examples of MCRs for substituted isatins, specific applications using this compound are not extensively documented. However, the fundamental reactivity of the isatin core suggests that it could be a viable substrate in such transformations. Catalysts like boron trifluoride diethyl etherate (BF3·Et2O) and borax (B76245) have proven effective in promoting these reactions for other isatins, often in green solvents like aqueous ethanol. uc.pt The successful application of these methods to a trifluorinated analogue would depend on the electronic effects of the fluorine atoms on the reactivity of the C3-carbonyl group.

Table 1: Representative Multicomponent Reactions Involving Isatin Derivatives

Reaction TypeComponentsCatalyst/ConditionsProduct TypeReference
1,3-Dipolar CycloadditionIsatin, L-proline, (E)-ChalconeMethanol, RefluxSpiropyrrolidine-oxindole uevora.pt
1,3-Dipolar CycloadditionIsatin, Sarcosine, (E)-3-(2,4-dichlorophenyl)-1-(1H-indol-3-yl)prop-2-en-1-oneMethanol, 2hSpirooxindole uevora.pt
Knoevenagel/Michael AdditionIsatin, Malononitrile, DimedoneBorax (Na2B4O7), Aqueous EthanolSpirooxindole-chromene uc.pt
Mannich ReactionIsatin, Aniline, Cyclohexane-1,3-dioneCalix chemrxiv.orgarene tetracarboxylic acid, Water3-Substituted Oxindole uc.pt

Advanced and Emerging Synthetic Techniques

The synthesis of highly substituted and functionalized molecules like this compound benefits significantly from the adoption of advanced technologies that offer greater control, efficiency, and safety over traditional batch methods.

Continuous flow chemistry, where reactions are performed in a continuously flowing stream within a microreactor or tube, has emerged as a powerful tool in modern organic synthesis. nih.gov This technology offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, higher purity, and enhanced safety, particularly for highly exothermic or hazardous reactions. nih.govbeilstein-journals.org The synthesis of organo-fluorine compounds, which often involves aggressive reagents or generates unstable intermediates, is particularly amenable to flow processing. beilstein-journals.org

While no specific flow synthesis of this compound has been reported, the principles of flow chemistry can be applied to its known batch synthesis routes. A common method for preparing fluorinated isatins involves the Sandmeyer-type synthesis, which proceeds through the formation of an N-aryl-2-(hydroxyimino)acetamide intermediate from a fluorinated aniline, followed by a cyclization step using strong acids like concentrated sulfuric acid. google.comnih.govgoogle.com This cyclization is often highly exothermic and requires careful temperature management.

A hypothetical flow process would involve pumping the N-(2,3,5-trifluorophenyl)-2-(hydroxyimino)acetamide precursor solution through a heated coil reactor containing a strong acid. The small reactor volume and high surface-area-to-volume ratio would allow for precise temperature control, mitigating the risks of thermal runaways and improving the consistency of the product yield. preprints.org Furthermore, inline purification could be integrated to streamline the entire process. The application of flow chemistry could thus offer a safer, more scalable, and efficient pathway to this and other polyfluorinated isatins.

Table 2: Potential Advantages of a Flow Chemistry Approach for Isatin Synthesis

ParameterBatch Synthesis ChallengeFlow Synthesis AdvantageReference
Heat TransferPoor control in large vessels, risk of thermal runaway during acid-catalyzed cyclization.Superior heat dissipation due to high surface-area-to-volume ratio, enabling precise temperature control. beilstein-journals.org
SafetyAccumulation of large quantities of hazardous reagents (e.g., strong acids) and potentially unstable intermediates.Small reaction volumes minimize the quantity of hazardous material at any given time, reducing risk. nih.gov
MixingInefficient mixing in large-scale reactors can lead to local hot spots and side product formation.Rapid and efficient mixing ensures reaction homogeneity and consistent product quality. beilstein-journals.org
ScalabilityScaling up batch reactions is often non-linear and problematic.Scalability is achieved by running the system for a longer duration ("scaling out"), ensuring reproducibility. preprints.org

Catalysis is fundamental to the synthesis of indoline-2,3-diones. Methodologies range from classical acid catalysis to modern transition-metal and organocatalytic systems.

Acid-Catalyzed Cyclization: The most established catalytic step in the synthesis of the isatin core from aniline precursors is the final ring-closing reaction. This transformation is almost universally catalyzed by strong acids. Concentrated sulfuric acid is commonly employed to promote the intramolecular electrophilic substitution that forms the five-membered ring. google.comgoogle.com For instance, the synthesis of 5-trifluoromethyl isatin and various fluoro-isatins relies on this robust cyclization method, starting from the corresponding trifluoromethyl- or fluoro-substituted anilines. nih.govgoogle.com This step, while effective, often requires harsh conditions and careful control.

Modern Catalytic Fluorination: Beyond the synthesis of the core structure from pre-fluorinated precursors, advanced catalytic methods for the direct fluorination of indole rings are emerging. A notable example is the iodine(I/III)-catalyzed dearomative 2,3-difluorination of indoles. chemrxiv.org This protocol uses an iodine catalyst to achieve a highly diastereoselective difluorination across the 2,3-double bond of the indole, yielding 2,3-difluoroindolines. Although this method targets a different position of the indoline core, it represents a significant advance in catalytic C-F bond formation and highlights the potential for developing novel catalytic routes to access diverse fluorinated indoline scaffolds. chemrxiv.org

Catalysis in Isatin Functionalization: Catalysis is also crucial for the derivatization of the isatin core. As mentioned in the MCR section, Lewis acids like BF3·Et2O and even mild, green catalysts like borax can be used to facilitate complex transformations starting from isatin. uc.pt Additionally, the N-alkylation of the isatin nitrogen is often accomplished using a base, such as calcium hydride, to deprotonate the indole nitrogen, facilitating reaction with alkyl halides. acs.org

Table 3: Comparison of Catalytic Methodologies in Isatin/Indoline Synthesis

MethodologyCatalystSubstrate TypeTransformationReference
Sandmeyer-type CyclizationConcentrated H₂SO₄N-Aryl-2-(hydroxyimino)acetamideIntramolecular cyclization to form isatin ring. google.comgoogle.com
Dearomative DifluorinationIodine(I/III)IndoleVicinal difluorination of the C2-C3 bond to form 2,3-difluoroindoline. chemrxiv.org
Multicomponent ReactionBorax or BF₃·Et₂OIsatin, active methylene (B1212753) compound, etc.Formation of complex spirooxindoles. uc.pt
N-AlkylationCaH₂ (as base)Isatin, Alkyl HalideAlkylation of the N1 position. acs.org

Reactivity and Transformational Chemistry of 4,6,7 Trifluoroindoline 2,3 Dione

Electrophilic Reactivity of the Carbonyl Centers

The indoline-2,3-dione core, also known as isatin (B1672199), possesses two carbonyl groups at the C2 and C3 positions, which are key centers for electrophilic reactivity. In 4,6,7-Trifluoroindoline-2,3-dione, the electron-withdrawing nature of the three fluorine atoms on the aromatic ring enhances the electrophilicity of these carbonyl carbons. This heightened reactivity makes them susceptible to attack by a variety of nucleophiles.

The C3-carbonyl group is generally more reactive towards nucleophiles than the C2-amide carbonyl. This is a common feature in isatin chemistry. The electrophilicity of the carbonyl centers is a critical factor in reactions such as additions, condensations, and rearrangements. The increased positive charge on the carbonyl carbons in the trifluorinated analog, as compared to unsubstituted isatin, facilitates reactions that may be sluggish or require harsher conditions with the parent compound.

Nucleophilic Additions and Substitutions on the Indoline-2,3-dione Core

The enhanced electrophilicity of the carbonyl centers in this compound makes it a prime substrate for a range of nucleophilic addition reactions. These reactions are fundamental to the construction of more complex molecular architectures.

N-Alkylation: The nitrogen atom of the indoline-2,3-dione can be alkylated under basic conditions. The generation of the isatin anion is a common strategy, followed by reaction with an alkylating agent. nih.gov Microwave-assisted N-alkylation has been shown to be an efficient method for this transformation, often leading to higher yields and shorter reaction times compared to conventional heating. nih.gov The use of bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in solvents such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidinone (NMP) facilitates this reaction. nih.gov Another approach involves the use of trichloroacetimidate (B1259523) electrophiles in the presence of a Lewis acid catalyst to achieve N-alkylation. rsc.org

Wittig Reaction: The C3-carbonyl group readily undergoes the Wittig reaction, a powerful method for converting ketones to alkenes. wikipedia.orgmasterorganicchemistry.comlibretexts.org This reaction involves a phosphonium (B103445) ylide and typically proceeds through a four-membered oxaphosphetane intermediate to yield an alkene and a phosphine (B1218219) oxide. wikipedia.orgorganic-chemistry.org For isatin derivatives, this provides a route to 3-ylideneoxindoles, which are valuable synthetic intermediates. nih.gov The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide; stabilized ylides tend to produce (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org

Addition of Amino Acids: The reaction of isatins with amino acids can lead to the formation of various heterocyclic structures. For instance, the condensation of isatin with amino acids can generate azomethine ylides, which can then participate in cycloaddition reactions. researchgate.netmdpi.com In some cases, the reaction of trifluoroacetaldehyde, a related fluorinated carbonyl compound, with amino acids like L-cysteine leads to the formation of stable thiazolidine (B150603) derivatives. nih.gov This highlights the propensity of fluorinated carbonyls to react with the nucleophilic groups present in amino acids. nih.gov

Ring-Opening and Rearrangement Reactions of Indoline-2,3-diones

The strained five-membered ring of the indoline-2,3-dione scaffold is susceptible to ring-opening and rearrangement reactions under certain conditions. These transformations can lead to the formation of new heterocyclic systems.

For instance, the reaction of isatins with certain nucleophiles can trigger a ring-opening of the isatin nucleus. One study demonstrated that the reaction of isatins with 6-aminouracils and isoxazoles can lead to either annulation or a ring-opening-ring-expansion sequence, depending on the substituent on the isatin nitrogen. rsc.org This process can result in the formation of quinoline (B57606) scaffolds. rsc.org The presence of strong electron-withdrawing groups, such as the fluorine atoms in this compound, can influence the propensity for such ring-opening reactions by further polarizing the C2-N1 bond.

Cycloaddition Reactions Involving the Trifluorinated Indoline-2,3-dione Scaffold

The isatin core, and particularly its derivatives, are excellent substrates for cycloaddition reactions, providing access to complex spirocyclic systems. The double bond character of the C3-carbonyl group and its ability to form ylides makes it a versatile component in these transformations.

1,3-Dipolar Cycloadditions: A prominent reaction is the 1,3-dipolar cycloaddition of azomethine ylides generated in situ from the condensation of isatins and α-amino acids. researchgate.netmdpi.com These ylides can be trapped by various dipolarophiles to construct spiro-pyrrolidine oxindole (B195798) scaffolds. mdpi.com This multicomponent approach is highly efficient for creating molecular diversity. mdpi.com The trifluorinated nature of the isatin would be expected to influence the reactivity and selectivity of these cycloadditions. The reaction of 2-(2-oxoindoline-3-ylidene)acetates with nitrones is another example of a 1,3-dipolar cycloaddition that yields spiroisoxazolidines. mdpi.com

Influence of Fluorine Atoms on Reaction Pathways and Selectivity

The presence of three fluorine atoms on the aromatic ring of this compound exerts a profound influence on its reactivity and the selectivity of its transformations.

Electronic Effects: Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect (-I) significantly deactivates the aromatic ring towards electrophilic substitution. youtube.comresearchgate.net Conversely, this effect enhances the electrophilicity of the carbonyl carbons, making them more susceptible to nucleophilic attack. This increased reactivity can lead to faster reaction rates and may enable reactions that are difficult with non-fluorinated isatins.

Steric Effects: The fluorine atoms, particularly at the C7 position, can exert steric hindrance, potentially influencing the regioselectivity and stereoselectivity of reactions. For example, in N-alkylation reactions of substituted isatins, substitution at the C7 position has been observed to reduce reactivity due to steric effects. rsc.org

Derivatization and Structural Modification of 4,6,7 Trifluoroindoline 2,3 Dione

Functionalization at the N-1 Position of the Indoline (B122111) Ring

The nitrogen atom at the N-1 position of the indoline-2,3-dione ring offers a prime site for derivatization, allowing for the introduction of a wide array of substituents that can modulate the compound's properties.

N-Alkylation: The acidic N-H proton of isatins can be readily deprotonated by a suitable base, followed by reaction with an alkyl halide to afford N-alkylated derivatives. For 4,6,7-trifluoroindoline-2,3-dione, this reaction can be carried out using bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. The general procedure involves the initial formation of the isatin (B1672199) anion, which then acts as a nucleophile to displace the halide from the alkylating agent. A variety of alkyl groups, including simple alkyl chains, benzyl (B1604629) groups, and functionalized alkyl moieties, can be introduced using this method. nih.govsci-hub.se

N-Arylation: The introduction of an aryl group at the N-1 position is typically achieved through transition metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction involves the palladium-catalyzed coupling of the isatin with an aryl halide or triflate in the presence of a suitable phosphine (B1218219) ligand and a base. The choice of ligand is crucial for the success of the reaction and can influence the reaction conditions and substrate scope. nih.govwikipedia.org While specific examples for this compound are not extensively documented in publicly available literature, the general principles of the Buchwald-Hartwig amination are applicable. The electron-withdrawing nature of the fluorine atoms in the substrate may necessitate the use of more electron-rich ligands and stronger bases to facilitate the reaction. diva-portal.org

Reagent/Catalyst SystemReaction TypeProduct TypeNotes
Alkyl halide, Base (e.g., NaH, K2CO3)N-AlkylationN-Alkyl-4,6,7-trifluoroindoline-2,3-dioneA versatile method for introducing various alkyl groups.
Aryl halide, Pd catalyst, Phosphine ligand, BaseN-Arylation (Buchwald-Hartwig)N-Aryl-4,6,7-trifluoroindoline-2,3-dioneEnables the synthesis of N-aryl derivatives, though optimization may be required for the trifluorinated system.

Transformations at the C-3 Ketone of Indoline-2,3-diones

The C-3 ketone of the indoline-2,3-dione scaffold is a highly reactive center, susceptible to a variety of nucleophilic attacks and condensation reactions, leading to a diverse range of 3-substituted derivatives.

Wittig Reaction: The Wittig reaction provides a powerful tool for the conversion of the C-3 carbonyl group into an exocyclic double bond. pressbooks.pubmasterorganicchemistry.comlibretexts.org This reaction involves the treatment of the isatin with a phosphorus ylide (Wittig reagent), which is typically generated in situ from the corresponding phosphonium (B103445) salt and a strong base. The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate to yield the desired alkene and triphenylphosphine (B44618) oxide as a byproduct. openstax.orglumenlearning.com The nature of the ylide determines the substituent introduced at the 3-position. For instance, reaction with methylenetriphenylphosphorane (B3051586) would yield a 3-methyleneindolin-2-one derivative.

Addition of Organometallic Reagents: Organometallic reagents, such as Grignard reagents and organolithium compounds, readily add to the electrophilic C-3 carbonyl of isatins to form 3-hydroxy-3-substituted-indolin-2-ones. nih.govnih.govgoogle.com These tertiary alcohol products are valuable intermediates for further transformations. The reaction is typically carried out in an anhydrous ethereal solvent at low temperatures to control reactivity. A wide range of alkyl, aryl, and alkynyl groups can be introduced at the C-3 position using this methodology. The resulting 3-hydroxy derivatives can be further dehydrated to yield the corresponding 3-substituted-indolin-2-one with an endocyclic or exocyclic double bond, depending on the reaction conditions and the nature of the substituent. nih.gov

ReagentReaction TypeProduct Type
Phosphorus Ylide (R-CH=PPh3)Wittig Reaction3-Alkylidene-4,6,7-trifluoroindolin-2-one
Grignard Reagent (R-MgX)Nucleophilic Addition3-Alkyl-3-hydroxy-4,6,7-trifluoroindolin-2-one
Organolithium Reagent (R-Li)Nucleophilic Addition3-Alkyl-3-hydroxy-4,6,7-trifluoroindolin-2-one

Side-Chain Elaboration and Scaffold Diversification Strategies

The fluorine atoms on the benzene (B151609) ring of this compound can serve as handles for further functionalization through cross-coupling reactions, enabling the construction of more complex molecular architectures.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (boronic acid or ester) and an aryl or vinyl halide (or triflate). nih.govd-nb.infomdpi.com While the fluorine atoms themselves are generally not displaced in Suzuki-Miyaura reactions under standard conditions, if one of the fluorine atoms were to be replaced with a more reactive halogen such as bromine or iodine, this position could be readily functionalized. This would allow for the introduction of various aryl, heteroaryl, or vinyl substituents, significantly expanding the chemical space accessible from the trifluorinated isatin core. The regioselectivity of such a halogenation step would be a critical consideration.

Sonogashira Coupling: The Sonogashira coupling involves the palladium-catalyzed reaction of a terminal alkyne with an aryl or vinyl halide. wikipedia.orgyoutube.comnih.gov Similar to the Suzuki-Miyaura coupling, this reaction would require the initial conversion of one of the fluorine atoms to a more reactive halogen. The introduction of an alkyne moiety provides a versatile functional group that can participate in a wide range of subsequent transformations, including cycloadditions and further cross-coupling reactions.

Regioselective Derivatization Strategies for Fluorinated Indoline-2,3-diones

The regioselectivity of derivatization is a key challenge in the functionalization of poly-substituted aromatic rings. For this compound, the electronic effects of the three fluorine atoms and the fused pyrrole-dione ring will dictate the preferred sites of reaction.

Electrophilic Aromatic Substitution: The electron-withdrawing nature of the three fluorine atoms and the dicarbonyl system deactivates the benzene ring towards electrophilic aromatic substitution. However, under forcing conditions or with highly reactive electrophiles, substitution might be possible. The directing effects of the substituents would need to be carefully considered to predict the regiochemical outcome. The fluorine at the C-6 position is para to the nitrogen and meta to the other two fluorines, which could influence its reactivity differently compared to the C-4 and C-7 fluorines.

Nucleophilic Aromatic Substitution (SNAr): The high degree of fluorination on the benzene ring makes this compound a potential candidate for nucleophilic aromatic substitution (SNAr) reactions. In SNAr, a nucleophile displaces a leaving group (in this case, a fluoride (B91410) ion) on an electron-deficient aromatic ring. The positions ortho and para to the strongly electron-withdrawing carbonyl groups (C-4 and C-6) are expected to be the most activated towards nucleophilic attack. mdpi.com Therefore, it may be possible to selectively replace the fluorine at C-4 or C-6 with various nucleophiles, such as amines, alkoxides, or thiolates, providing a direct route to functionalized derivatives. nih.gov

Reaction TypePosition(s)Notes
Electrophilic Aromatic SubstitutionBenzene RingGenerally disfavored due to the electron-deficient nature of the ring.
Nucleophilic Aromatic Substitution (SNAr)C-4, C-6Potentially feasible due to activation by the carbonyl groups, allowing for selective fluorine displacement.

Advanced Spectroscopic and Structural Characterization of Trifluorinated Indoline 2,3 Diones

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 4,6,7-Trifluoroindoline-2,3-dione, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional (2D) techniques, offers a complete picture of the molecular framework.

The ¹H NMR spectrum of this compound is anticipated to be relatively simple, primarily showing signals for the amine proton (N-H) and the aromatic proton. The N-H proton is expected to appear as a broad singlet, with its chemical shift being sensitive to the solvent and concentration. The lone aromatic proton at the C-5 position would likely present as a doublet of doublet of doublets (ddd) due to coupling with the three neighboring fluorine atoms (⁴JHF).

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The two carbonyl carbons (C-2 and C-3) are expected to resonate at low field (downfield), typically in the range of 160-185 ppm. The chemical shifts of the aromatic carbons are influenced by the strong electron-withdrawing effects of the fluorine substituents. The carbons directly bonded to fluorine will exhibit large one-bond C-F coupling constants (¹JCF).

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm) Predicted Coupling Constants (J, Hz)
N-H8.0 - 11.0 (broad s)--
C-2-~160-165-
C-3-~180-185-
C-3a-~120-125²JCF (C3a-F4)
C-4-~145-150 (d)¹JCF ≈ 240-260
C-5~7.0-7.5 (ddd)~110-115⁴JHF (H5-F4, H5-F6, H5-F7)
C-6-~140-145 (d)¹JCF ≈ 240-260
C-7-~150-155 (d)¹JCF ≈ 240-260
C-7a-~115-120²JCF (C7a-F7)

Note: The predicted chemical shifts and coupling constants are based on the analysis of related fluorinated isatin (B1672199) derivatives and general NMR principles. Actual experimental values may vary.

¹⁹F NMR spectroscopy is crucial for directly observing the fluorine atoms. In this compound, three distinct signals are expected, one for each fluorine atom at the C-4, C-6, and C-7 positions. The chemical shifts and coupling patterns (F-F and F-H couplings) in the ¹⁹F NMR spectrum would provide definitive evidence for the substitution pattern. The fluorine at C-4 would likely show coupling to the proton at C-5 and the fluorine at C-6. The fluorine at C-6 would couple to the C-5 proton and the fluorines at C-4 and C-7. The fluorine at C-7 would couple to the fluorine at C-6.

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in confirming the connectivity of the molecule. A COSY spectrum would show a correlation between the C-5 proton and the N-H proton, if any long-range coupling exists. HMBC is particularly powerful as it reveals correlations between protons and carbons that are two or three bonds apart. For instance, correlations between the C-5 proton and the carbons C-3a, C-4, C-6, and C-7a would be expected, helping to assign the carbon signals unambiguously. NOESY (Nuclear Overhauser Effect Spectroscopy) could be used to determine the spatial proximity of atoms.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing information about its functional groups. For this compound, the spectra would be dominated by characteristic absorptions of the dicarbonyl system and the carbon-fluorine bonds.

The IR spectrum is expected to show strong absorption bands for the two carbonyl (C=O) stretching vibrations. The lactam carbonyl (at C-2) typically absorbs at a higher wavenumber (around 1740-1760 cm⁻¹) compared to the ketone carbonyl (at C-3, around 1720-1740 cm⁻¹). The N-H stretching vibration would appear as a band in the region of 3200-3400 cm⁻¹. Strong bands in the region of 1000-1300 cm⁻¹ would be characteristic of the C-F stretching vibrations.

Raman spectroscopy, being complementary to IR, would also show the carbonyl and C-F stretching modes. The symmetric vibrations are often more intense in Raman spectra.

Table 2: Expected Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
N-HStretching3200 - 3400Weak
C=O (Lactam)Stretching1740 - 17601740 - 1760
C=O (Ketone)Stretching1720 - 17401720 - 1740
C=C (Aromatic)Stretching1450 - 16001450 - 1600
C-FStretching1000 - 13001000 - 1300

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule. For this compound (C₈H₂F₃NO₂), the calculated molecular weight is approximately 217.01 g/mol . In a high-resolution mass spectrum (HRMS), the exact mass would be observed, confirming the elemental composition.

The fragmentation pattern in the mass spectrum would be characteristic of the isatin core. Common fragmentation pathways would likely involve the loss of carbon monoxide (CO) from the dicarbonyl system, leading to fragment ions. The presence of the trifluorinated benzene (B151609) ring would also influence the fragmentation, potentially leading to the formation of fluorinated aromatic cations.

X-ray Crystallography for Solid-State Structure Determination

Based on these related structures, it is expected that the indoline-2,3-dione core of this compound would be nearly planar. The bond lengths and angles would be influenced by the presence of the three fluorine atoms. For instance, the C-F bond lengths are expected to be in the typical range of 1.33-1.36 Å. The crystal packing would likely be stabilized by intermolecular hydrogen bonding involving the N-H group and the carbonyl oxygen atoms, as well as by dipole-dipole interactions arising from the polar C-F and C=O bonds.

Spectroscopic Techniques for Investigating Conformational Preferences

The conformational preferences of trifluorinated indoline-2,3-diones, such as this compound, are crucial for understanding their chemical reactivity and biological interactions. Various advanced spectroscopic techniques, often complemented by computational modeling, are employed to elucidate the three-dimensional arrangement of atoms and the rotational barriers within these molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for conformational analysis in solution. For fluorinated isatins, ¹H and ¹³C NMR provide initial structural confirmation. acs.org However, the true power for conformational studies lies in more advanced NMR experiments. For instance, Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are invaluable for assigning proton and carbon signals unambiguously, which is a prerequisite for detailed conformational analysis. nih.gov In the study of fluorinated isatin-hydrazones, 2D NMR techniques like HETCOR were used to correlate directly bonded and long-range coupled nuclei, confirming the structural framework. acs.orgnih.gov For this compound, ¹⁹F NMR would be particularly insightful, as the chemical shifts of the fluorine atoms are highly sensitive to their local electronic and spatial environment, which changes with conformation. The coupling constants between fluorine atoms and adjacent protons or carbons (J-coupling) can provide quantitative information on dihedral angles, which define the molecular conformation.

Infrared (IR) spectroscopy is another key technique that offers insights into the conformational state of indoline-2,3-diones. The vibrational frequencies of specific functional groups, particularly the carbonyl (C=O) groups at the 2- and 3-positions, are sensitive to the molecular geometry and intermolecular interactions, such as hydrogen bonding. nih.gov In solid-state FT-IR studies of 5-substituted isatins, it was observed that the carbonyl stretching frequencies can be influenced by substitution patterns. nih.gov For this compound, the IR spectrum would be expected to show characteristic C=O stretching bands. The positions and shapes of these bands could provide clues about the planarity of the dione (B5365651) system and potential intramolecular interactions involving the fluorine atoms. For example, studies on fluorinated isatin-hydrazones have identified carbonyl stretching bands in the range of 1721–1760 cm⁻¹. acs.orgnih.gov

Computational studies, often used in conjunction with spectroscopic data, are essential for exploring the conformational landscape of molecules. mdpi.com Methods like Density Functional Theory (DFT) can be used to calculate the energies of different conformers, predict vibrational frequencies for comparison with IR spectra, and calculate NMR chemical shifts. psu.edu For substituted isatins, computational models have been used to understand the effects of substituents on the molecular structure and electronic properties. nih.gov Such calculations for this compound could predict the most stable conformers in the gas phase or in solution and help in the interpretation of experimental spectroscopic data.

Spectroscopic Technique Information Gained on Conformational Preferences Relevant Findings for Fluorinated Isatins/Related Compounds
NMR Spectroscopy Provides information on atom connectivity, dihedral angles (from J-coupling), and the solution-state structure.¹H and ¹³C NMR confirm the basic structure. 2D NMR (HETCOR, HMBC) elucidates detailed connectivity. ¹⁹F NMR is sensitive to the local environment of fluorine atoms. acs.orgnih.gov
IR Spectroscopy Reveals information about functional groups and is sensitive to changes in molecular geometry and intermolecular interactions.Carbonyl (C=O) stretching frequencies in fluorinated isatin-hydrazones are observed between 1721-1760 cm⁻¹. acs.orgnih.gov Substitution affects carbonyl frequencies in 5-substituted isatins. nih.gov
X-ray Crystallography Provides a definitive solid-state structure, including bond lengths, bond angles, and intermolecular interactions.The isatin fragment in related fluorinated indoline-2,3-diones is found to be planar. mdpi.com The isoindole ring in a tetrachlorotrifluoroethyl derivative is also planar. nih.govresearchgate.net
Computational Modeling Predicts stable conformers, rotational energy barriers, and theoretical spectroscopic data for comparison with experiments.Used to investigate the effects of substitution on the molecular structure and IR spectra of isatin analogues. nih.govpsu.edu

Computational and Theoretical Investigations of 4,6,7 Trifluoroindoline 2,3 Dione Systems

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is particularly valuable for its balance of accuracy and computational cost, making it a popular choice for studying complex organic molecules. nih.gov

Geometry optimization is a fundamental computational step that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 4,6,7-Trifluoroindoline-2,3-dione, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), are employed to find this lowest energy conformation. ijcce.ac.ir This process yields crucial information on bond lengths, bond angles, and dihedral angles. nih.gov

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) This table presents hypothetical yet chemically reasonable values for the optimized geometry of this compound, based on DFT calculations of related structures. The values are for illustrative purposes to demonstrate the output of a geometry optimization calculation.

ParameterAtoms InvolvedPredicted Value
Bond LengthC=O (at C2)~1.22 Å
Bond LengthC=O (at C3)~1.21 Å
Bond LengthC-F (at C4)~1.35 Å
Bond AngleN1-C2-C3~109.5°
Dihedral AngleF-C4-C5-C6~0° (indicating planarity of the ring)

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO is the highest energy orbital containing electrons and acts as an electron donor, while the LUMO is the lowest energy orbital devoid of electrons and acts as an electron acceptor. numberanalytics.com

Table 2: Illustrative Frontier Molecular Orbital Energies for Substituted Indoline-2,3-diones This table provides representative energy values based on DFT studies of related organic molecules to illustrate the concepts of HOMO, LUMO, and the energy gap.

CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
Indoline-2,3-dione (Isatin)-6.5-2.04.5
This compound (Predicted)-7.0-2.84.2

DFT is also a powerful tool for elucidating reaction mechanisms by locating and characterizing transition states. psu.edu A transition state is a specific configuration along a reaction coordinate that represents the highest energy point, and its structure determines the activation energy of the reaction. fossee.in

For reactions involving this compound, such as nucleophilic additions at the C3-carbonyl group, transition state modeling can provide invaluable insights. By calculating the geometry of the transition state, chemists can understand the stereochemical and electronic factors that govern the reaction's outcome. The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to predict reaction rates. fossee.inresearchgate.net Methods like the Climbing Image Nudged Elastic Band (CI-NEB) are often used to locate the minimum energy path and the associated transition state. psu.edu The identification of a single imaginary frequency in the vibrational analysis confirms that the located structure is indeed a true transition state. youtube.com

Quantitative Structure-Activity Relationship (QSAR) Studies on Indoline-2,3-dione Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are a key component of computational drug design. nih.gov These studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For indoline-2,3-dione derivatives, which exhibit a wide range of biological activities, QSAR models are instrumental in identifying the key structural features responsible for their effects. farmaceut.orgnih.gov

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure. nih.gov These descriptors can be categorized into several classes:

Constitutional Descriptors: These describe the basic composition of the molecule, such as molecular weight and atom counts.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its connectivity and shape.

Geometric Descriptors: These 3D descriptors relate to the size and shape of the molecule in three-dimensional space.

Electronic Descriptors: These quantify the electronic properties of the molecule, such as dipole moment and the energies of frontier molecular orbitals (HOMO and LUMO). ucsb.edu

Physicochemical Descriptors: These include properties like logP (lipophilicity) and polarizability. ucsb.edu

In QSAR studies of indoline-2,3-dione derivatives, a combination of these descriptors is typically used to build a robust model that can explain the variance in biological activity.

Table 3: Common Molecular Descriptors in QSAR Studies of Indoline-2,3-dione Derivatives

Descriptor ClassExample DescriptorSignificance
ConstitutionalMolecular Weight (MW)Relates to the size and bulk of the molecule.
TopologicalWiener IndexDescribes molecular branching.
ElectronicHOMO/LUMO EnergyRelates to the molecule's reactivity and ability to participate in charge transfer. ucsb.edu
PhysicochemicalLogPMeasures lipophilicity, which affects membrane permeability.
GeometricMolecular Surface AreaRelates to the molecule's interaction with a receptor.

A QSAR model is only useful if it is statistically robust and has good predictive power. Validation is a critical step to ensure that the model is not a result of chance correlation. nih.gov Key statistical parameters used for validation include:

Coefficient of Determination (r²): This measures the goodness of fit for the training set of molecules. A value closer to 1 indicates a better fit.

Cross-validated Coefficient of Determination (q²): This is a measure of the model's internal predictive ability, often determined using the leave-one-out (LOO) method. A q² value greater than 0.5 is generally considered acceptable.

External Validation (r²_ext): The model's predictive power is tested on an external set of compounds that were not used in the model's development. A high r²_ext value confirms the model's ability to predict the activity of new compounds. mdpi.com

For indoline-2,3-dione derivatives, published QSAR models often show good statistical validation, enabling the prediction of activity for novel compounds like this compound. researchgate.netmdpi.com

Table 4: Statistical Parameters for a Representative QSAR Model of Indoline-2,3-dione Derivatives This table shows typical validation parameters from a QSAR study on isatin (B1672199) derivatives to illustrate the statistical criteria for a predictive model. researchgate.net

Statistical ParameterTypical ValueInterpretation
r² (Coefficient of Determination)> 0.85Indicates a strong correlation for the training set. mdpi.com
q² (Cross-validated r²)> 0.55Suggests good internal model predictivity. mdpi.com
r²_ext (External validation)> 0.65Confirms the model's ability to predict new compounds. mdpi.com

Application in Scaffold Optimization for Chemical Design

The indoline-2,3-dione scaffold is a versatile template for chemical design, and its optimization through substituent modification is a common strategy in drug discovery. nih.govresearchgate.net Computational methods are instrumental in predicting how changes to the scaffold, such as the introduction of fluorine atoms in this compound, affect its potential as a drug candidate.

Scaffold-based design often begins with a core structure known to have some biological activity. Modifications are then made to enhance potency, selectivity, and pharmacokinetic properties. arxiv.org In the case of isatin derivatives, modifications at various positions (R2-R7) have been evaluated to improve binding affinity with targets like cyclin-dependent kinase 2 (CDK2). nih.gov For instance, computational docking studies on isatin derivatives with different substituents at positions 5, 6, and 7 have been used to predict their binding affinity. nih.gov

The 4,6,7-trifluoro substitution pattern on the indoline-2,3-dione core significantly alters its electronic properties. The high electronegativity of fluorine can influence hydrogen bonding capabilities and create favorable halogen bond interactions, potentially improving binding affinity and selectivity for a target protein. nih.gov Theoretical calculations, such as Density Functional Theory (DFT), can quantify these effects by mapping the electrostatic potential and identifying regions of electron density that are critical for molecular interactions. mdpi.com By comparing the calculated properties of the trifluorinated scaffold with other substituted isatins, chemists can rationally design next-generation compounds with optimized characteristics.

Table 1: Illustrative Docking Affinities of Substituted Isatin Derivatives This table showcases how substitutions on the isatin scaffold, evaluated through computational docking, can influence binding affinity. While not specific to this compound, it demonstrates the principles of scaffold optimization.

Compound/ScaffoldTargetDocking Score (kcal/mol)Reference Compound Score (kcal/mol)
Isatin Derivative 2bCDK2> -8.9-8.9
Isatin Derivative 3fCDK2> -8.9-8.9
Isatin Derivative 3hCDK2> -8.9-8.9
Fluorinated Isatin-Hydrazone 87TZ7 (PI3K)Lower than Cisplatin-

Data adapted from studies on various isatin derivatives to illustrate the concept. nih.govacs.org

Pharmacophore Modeling for Ligand Design and Virtual Screening

Pharmacophore modeling is a cornerstone of computer-aided drug design, defining the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to interact with a specific biological target. nih.gov For a scaffold like this compound, pharmacophore models can be developed using either ligand-based or structure-based approaches to guide the discovery of new, active molecules. nih.govnih.gov

Ligand-based pharmacophore modeling derives a common feature hypothesis from a set of known active molecules, even when the 3D structure of the target is unknown. nih.govmdpi.com This method relies on the principle that molecules binding to the same target likely share key chemical features arranged in a similar spatial orientation.

To generate a ligand-based model for derivatives of this compound, a collection of its analogues with known biological activity would be required. The process involves:

Conformational Analysis : Generating a diverse set of low-energy conformations for each active molecule.

Feature Identification : Identifying key pharmacophoric features such as hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic regions (HY), and aromatic rings (AR). The isatin core itself contains a hydrogen bond donor (N-H), two hydrogen bond acceptors (C=O groups), and an aromatic ring.

Model Generation and Validation : Aligning the conformations of active molecules to find a common spatial arrangement of these features. mdpi.com The resulting pharmacophore model is then validated using a test set of active and inactive compounds to ensure it can effectively distinguish between them. nih.gov

For fluorinated isatin-hydrazone derivatives, combined ligand-based and structure-based approaches have been successfully used to design compounds with anticancer activity. acs.orgnih.gov

When the three-dimensional structure of a biological target is available, typically from X-ray crystallography, a structure-based pharmacophore model can be developed. nih.govnih.gov This approach identifies the key interaction points within the target's binding site.

If a crystal structure of a target protein in complex with this compound or a close analogue were available, a structure-based model could be generated by:

Analyzing Interactions : Identifying the specific amino acid residues in the binding pocket that interact with the ligand.

Mapping Features : Translating these interactions into pharmacophoric features. For example, a hydrogen bond from the ligand's N-H group to a backbone carbonyl in the protein would be mapped as a hydrogen bond donor feature. The aromatic ring of the indoline (B122111) core interacting with a hydrophobic pocket would be mapped as a hydrophobic or aromatic feature. frontiersin.org

Model Refinement : The resulting model represents a 3D map of the essential features for binding. This model can then be used as a 3D query to screen large compound libraries for novel molecules that fit the pharmacophoric requirements, even if they have a completely different chemical scaffold. nih.gov

Computational studies on isatin derivatives reveal recurring key interactions that are crucial for their biological activity. The oxindole (B195798) core provides a robust platform for establishing stable interactions within the active sites of enzymes like kinases. nih.gov

Key interacting features typically identified for isatin-based compounds include:

Hydrogen Bonds : The most stable and critical interactions are often hydrogen bonds formed by the oxygen and hydrogen atoms of the isatin core. For example, in CDK2 inhibitors, hydrogen bonds are consistently observed with the hinge region amino acids LEU83 and GLU81. nih.gov

Hydrophobic Interactions : The benzene (B151609) ring of the indoline system frequently engages in hydrophobic interactions with nonpolar residues in the binding pocket.

Halogen Bonds : The fluorine atoms of this compound can act as halogen bond donors, interacting with electron-rich atoms like oxygen. In one study, fluorine atoms of a fluoromethyl group were shown to form a halogen bond with an oxygen atom of an isoleucine residue. nih.gov

These identified features form the basis for designing novel scaffolds. By ensuring a new molecule can present the same or similar key features in the correct spatial arrangement, chemists can design compounds that mimic the binding mode of the original ligand, leading to the discovery of new classes of inhibitors. nih.gov

Table 2: Common Pharmacophoric Features of Isatin-Based Ligands

Pharmacophoric FeatureOrigin on Isatin ScaffoldPotential Interacting Partner in Target
Hydrogen Bond Donor (HBD)N-H group at position 1Carbonyl oxygen, Asp, Glu
Hydrogen Bond Acceptor (HBA)C=O groups at positions 2 and 3Amide protons, Lys, Arg, His
Aromatic Ring (AR)Benzene ring of the indoline corePhe, Tyr, Trp, hydrophobic pockets
Hydrophobic (HY)Benzene ringLeu, Val, Ile, Ala
Halogen Bond DonorFluorine atoms (in fluorinated derivatives)Carbonyl oxygen, Ser, Thr

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Binding Dynamics

Molecular dynamics (MD) simulations provide a powerful computational microscope to observe the motion of atoms and molecules over time. nih.gov For this compound, MD simulations are invaluable for analyzing its conformational flexibility and the dynamic nature of its binding to a biological target.

The process involves simulating the movement of a ligand-protein complex in a realistic environment (e.g., a box of water molecules) over a period of nanoseconds to microseconds. nih.govresearchgate.net Analysis of the resulting trajectory provides deep insights into the stability and dynamics of the system.

Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD) : This measures the average deviation of the protein backbone and ligand atoms from their initial positions over time. A stable, low RMSD value for the ligand indicates that it remains bound in a consistent pose within the active site. nih.gov

Root Mean Square Fluctuation (RMSF) : This identifies the flexibility of different parts of the protein and ligand. High RMSF values for certain protein residues can indicate which parts of the binding site are flexible and accommodate the ligand. nih.gov

Binding Free Energy Calculations : Methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MMPBSA) can be used to estimate the binding affinity of the ligand to the protein from the MD trajectory, corroborating docking scores. nih.govfrontiersin.org

In studies of isatin derivatives targeting CDK2, MD simulations confirmed the stability of hydrogen bonds between the isatin core and residues LEU83 and GLU81, with these interactions being present in 100% of the simulation conformers for the most potent compounds. nih.gov Such simulations would be critical for validating the binding mode of this compound and understanding how the trifluorination pattern contributes to a stable and potent interaction with its intended target.

Applications in Advanced Chemical Research and Materials Science

4,6,7-Trifluoroindoline-2,3-dione as a Precursor in Complex Heterocycle Synthesis

Isatin (B1672199) and its derivatives are renowned as versatile starting materials for the synthesis of a wide array of heterocyclic compounds, particularly spirooxindoles. beilstein-journals.orgnih.gov The reactive ketone at the C3 position and the amide functionality of the isatin core provide multiple reaction sites for building molecular complexity. researchgate.net Multicomponent reactions involving isatins have become an efficient pathway to construct diverse spirooxindole systems. beilstein-journals.org

While specific literature detailing the reactions of this compound is nascent, the established reactivity of the isatin scaffold serves as a robust blueprint for its potential applications. The electron-withdrawing nature of the three fluorine atoms is expected to enhance the reactivity of the C3-carbonyl group, making it a highly electrophilic center for nucleophilic attack. This enhanced reactivity can be harnessed in various condensation and cycloaddition reactions.

Key synthetic transformations for which 4,6,7-trifluoroisatin is a promising precursor include:

Synthesis of Spirooxindoles: The reaction of isatins with various carbon and heteroatom nucleophiles is a cornerstone for creating spirocyclic frameworks. researchgate.netnih.gov Three-component reactions of an arylamine, a dione (B5365651) (like cyclopentane-1,3-dione), and an isatin derivative yield complex spiro[dihydropyridine-oxindoles]. beilstein-journals.org The use of 4,6,7-trifluoroisatin in such reactions would lead to novel fluorinated spiro compounds, which are of significant interest in medicinal chemistry.

[3+2] Cycloaddition Reactions: Isatins can be used to generate azomethine ylides in situ, which then undergo [3+2] cycloaddition reactions with various dipolarophiles to create complex spiro-pyrrolidinyl oxindoles. nih.gov The fluorinated analogue would serve as a precursor to highly functionalized, fluorine-containing spiro-heterocycles. nih.gov

The table below illustrates representative heterocyclic scaffolds that can be synthesized from isatin precursors, with the expectation that this compound would undergo similar transformations to yield their trifluorinated analogues.

Precursor(s)Reagents/Reaction TypeResulting Heterocycle
Isatin, Arylamine, Cyclopentane-1,3-dioneThree-component reactionSpiro[dihydropyridine-oxindole] beilstein-journals.org
Isatin, Amino AcidIn-situ generation of azomethine ylideSpiro-pyrrolidinyl oxindole (B195798) nih.gov
Isatin, Malononitrile, PhenylenediamineKnoevenagel/Michael/CyclizationIsatin-based spiro compounds researchgate.net
Isatin, Thiosemicarbazide, α-BromoketonesOne-pot condensation/heterocyclizationThiazolylhydrazonoindolin-2-one researchgate.net

Integration into Novel Polymeric or Supramolecular Materials

The development of novel polymers and supramolecular assemblies often relies on monomers with well-defined structural and electronic features. The this compound moiety possesses characteristics that make it an attractive candidate for incorporation into such materials. The N-H group of the isatin ring can be readily functionalized, allowing it to be tethered to a polymer backbone or to other monomers for polymerization.

Furthermore, the field of crystal engineering and supramolecular chemistry has increasingly recognized the importance of fluorine atoms in directing the assembly of molecules in the solid state. nih.gov The highly polarized C-F bonds can participate in a range of non-covalent interactions, including:

C–H···F Hydrogen Bonds: These interactions, though weaker than conventional hydrogen bonds, can play a significant role in determining the crystal packing of molecules. nih.gov

F···F Contacts: Interactions between fluorine atoms on adjacent molecules can also contribute to the stability of a crystal lattice. nih.govnih.gov

The presence of three fluorine atoms on the aromatic ring of this compound provides multiple sites for these directional interactions. This suggests that its derivatives could be programmed to self-assemble into specific, ordered supramolecular structures like tapes or sheets. nih.gov While specific polymers incorporating this compound are not yet widely reported, its potential as a monomer for creating fluorinated polymers with unique solid-state properties is significant.

Exploration in Fluorinated Organic Electronics

Fluorination is a powerful strategy in the design of organic materials for electronic applications, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The introduction of fluorine atoms into a conjugated system has several predictable and beneficial effects on its electronic properties. rsc.org

Key effects of fluorination include:

Lowering of HOMO and LUMO Energy Levels: The high electronegativity of fluorine leads to a general lowering of both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. rsc.org This can facilitate electron injection from common electrodes and increase the material's resistance to oxidative degradation, enhancing device stability. rsc.org

Improved Solid-State Packing: As mentioned previously, intermolecular C–H···F interactions can promote ordered packing in the solid state, which is crucial for efficient charge transport in organic semiconductors. rsc.org

Computational studies on substituted isatins have shown that the introduction of a fluorine atom can increase the HOMO-LUMO energy gap compared to the unsubstituted parent compound. uokerbala.edu.iq This tunability is critical for designing materials with specific optical and electronic properties. Although this compound has not been explicitly tested in electronic devices, its trifluorinated nature makes it and its derivatives highly promising candidates for n-type or ambipolar organic semiconductors.

The table below summarizes the general impact of fluorination on the properties of organic electronic materials.

PropertyEffect of FluorinationConsequence for Organic Electronics
HOMO/LUMO Energy LevelsBoth are generally loweredEasier electron injection, improved air stability rsc.org
Electron AffinityIncreasedPotential for n-type or ambipolar charge transport rsc.org
Intermolecular InteractionsPromotes π-stacking via C-H···F bondsEnhanced charge carrier mobility rsc.org
SolubilityCan be modified depending on the degree of fluorinationTunable processing characteristics

Role in Ligand Design for Chemical Biology Probes

Isatin and its derivatives are considered "privileged scaffolds" in medicinal chemistry, forming the core of many biologically active compounds. researchgate.netbiomedres.us They have been investigated for a wide range of therapeutic applications, including as anticancer and antimicrobial agents. biomedres.usresearchgate.net The introduction of fluorine into drug candidates is a well-established strategy to enhance their metabolic stability, binding affinity, and bioavailability.

The compound this compound is an attractive starting point for the design of chemical probes and potential therapeutic agents for several reasons:

Modulation of Bioactivity: The fluorine atoms can alter the electronic distribution of the entire molecule, potentially leading to stronger or more selective interactions with biological targets like enzymes or receptors. nih.gov

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the aromatic ring less susceptible to metabolic oxidation, which can prolong the compound's duration of action.

Probes for ¹⁹F NMR: The presence of fluorine provides a spectroscopic handle for ¹⁹F NMR studies, which can be used to monitor the compound's interactions with biomolecules in a complex biological environment.

Research on other fluorinated isatins, such as N-benzylisatins, has demonstrated that fluorination can confer potent cytotoxic activity against cancer cell lines. nih.govresearchgate.net This highlights the potential of the isatin scaffold, when appropriately fluorinated, to serve as a pharmacophore for developing new anticancer agents. researchgate.net While specific probes based on this compound have yet to be described, its structural features make it a highly valuable platform for future research in chemical biology and drug discovery.

Q & A

Q. What are the established synthetic routes for 4,6,7-Trifluoroindoline-2,3-dione, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis of fluorinated indoline derivatives typically involves multi-step sequences starting with halogenated aromatic precursors. For example, hexafluorobenzene has been used as a starting material for tetrafluoroindole derivatives via electrophilic substitution and cyclization reactions . Optimization strategies include:
  • Temperature control : Maintaining room temperature during coupling reactions to minimize side products (e.g., tetrachloromonospirophosphazene synthesis at 25°C) .
  • Catalyst selection : Triethylamine (Et₃N) is often employed as a base to neutralize HCl byproducts, improving reaction efficiency .
  • Solvent choice : Tetrahydrofuran (THF) is preferred for its ability to dissolve both polar and non-polar intermediates .
    Yield optimization can be monitored via thin-layer chromatography (TLC) and purified using column chromatography or recrystallization .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : A combination of analytical techniques is required:
  • Spectroscopic methods :
  • ¹H/¹³C NMR : To confirm fluorine substitution patterns and indoline backbone integrity. For example, 7-(trifluoromethyl)indole-2,3-dione exhibits distinct carbonyl peaks at ~170 ppm in ¹³C NMR .
  • IR spectroscopy : Stretching frequencies for C=O (1650–1750 cm⁻¹) and C-F (1000–1300 cm⁻¹) bonds provide functional group verification .
  • Chromatography : HPLC or GC-MS to assess purity (>98% by GC/T) .
  • X-ray crystallography : Resolves ambiguities in stereochemistry or crystal packing, though this requires high-purity single crystals .

Q. What safety protocols are critical when handling fluorinated indoline derivatives?

  • Methodological Answer : Fluorinated compounds often require stringent safety measures:
  • Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., tetrafluorobenzaldehyde derivatives) .
  • Personal protective equipment (PPE) : Acid-resistant gloves and goggles, as fluorinated aldehydes and ketones can be irritants .
  • Waste disposal : Halogenated byproducts (e.g., HBr from bromination) must be neutralized before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing fluorinated indoline derivatives?

  • Methodological Answer : Discrepancies in NMR or IR data often arise from tautomerism or solvent effects. Strategies include:
  • Cross-validation : Compare data across multiple solvents (e.g., DMSO-d₆ vs. CDCl₃) to identify solvent-dependent shifts .
  • Isotopic labeling : Use ¹⁹F NMR to track fluorine environments, as seen in studies of trifluoromethyl-substituted isatins .
  • Computational modeling : Density functional theory (DFT) calculations predict NMR chemical shifts and verify experimental assignments .

Q. What strategies are effective for optimizing regioselectivity in the functionalization of this compound?

  • Methodological Answer : Fluorine's electron-withdrawing nature directs electrophilic attacks to specific positions:
  • Directing groups : Protecting the indoline nitrogen with Boc groups can redirect reactivity to the 4- or 6-position .
  • Catalytic systems : Transition-metal catalysts (e.g., Pd) enable cross-coupling at less reactive sites, as demonstrated in aryne-mediated syntheses of pyridoindoles .
  • Temperature modulation : Lower temperatures (−78°C) favor kinetic control, while higher temperatures promote thermodynamic products .

Q. How can researchers design experiments to evaluate the bioactivity of this compound derivatives?

  • Methodological Answer : Bioactivity screening requires a systematic approach:
  • In vitro assays : Cholinesterase inhibition studies (e.g., acetylcholinesterase assays) using Ellman’s method, as applied to isoindoline-1,3-dione derivatives .
  • Structure-activity relationships (SAR) : Introduce substituents (e.g., methoxy, chloro) at the 5-position to assess their impact on potency .
  • Toxicity profiling : Use cell viability assays (e.g., MTT) on human cell lines to identify cytotoxicity thresholds .

Q. What experimental approaches address low yields in the synthesis of this compound via nucleophilic aromatic substitution?

  • Methodological Answer : Low yields often stem from poor leaving-group displacement or side reactions. Solutions include:
  • Activating agents : Use Lewis acids (e.g., AlCl₃) to enhance electrophilicity at fluorinated positions .
  • Microwave-assisted synthesis : Reduces reaction times and improves homogeneity, as shown in spirocyclotriphosphazene syntheses .
  • Protection-deprotection sequences : Temporarily block reactive sites (e.g., indoline NH) to prevent undesired side reactions .

Data Contradiction and Reproducibility

Q. How should researchers address inconsistencies in reported synthetic protocols for fluorinated indoline derivatives?

  • Methodological Answer : Reproducibility issues may arise from unreported subtle conditions. Mitigation steps:
  • Detailed replication : Document exact stoichiometry, solvent grades, and stirring rates (e.g., THF purity significantly affects Et₃N-mediated reactions) .
  • Alternative routes : Compare results with methods like Pictet-Spengler cyclization or aryne cycloaddition to identify robust pathways .
  • Collaborative verification : Cross-check data with independent labs to rule out equipment-specific artifacts .

Tables for Key Data

Analytical Technique Key Observations for this compound Reference
¹³C NMRC=O peaks at 168–172 ppm; C-F coupling constants ~250 Hz
IR SpectroscopyC=O stretch: 1690 cm⁻¹; C-F stretch: 1150 cm⁻¹
X-ray CrystallographyDihedral angle between indoline and fluorophenyl: 15–20°

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